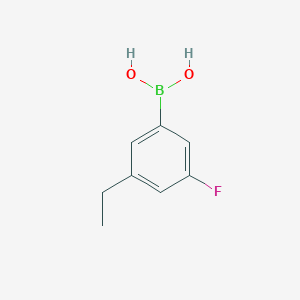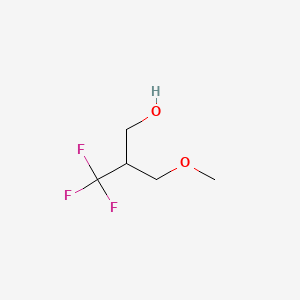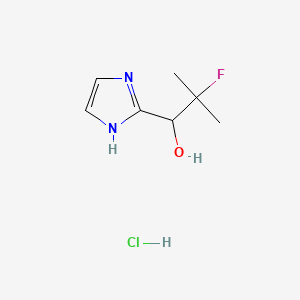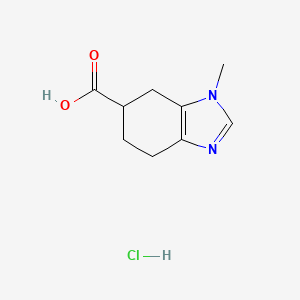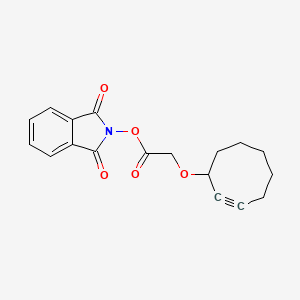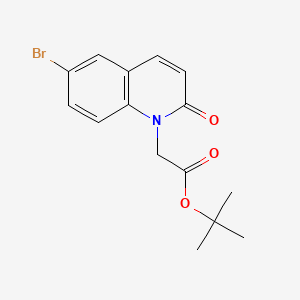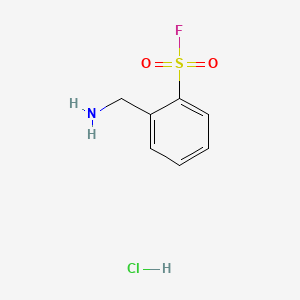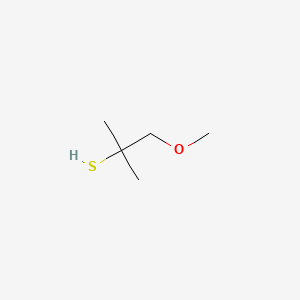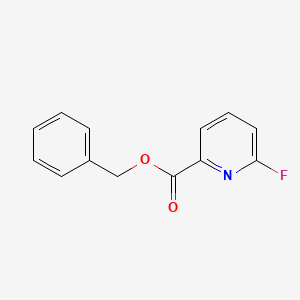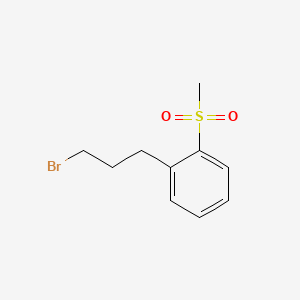
1-(3-Bromopropyl)-2-methanesulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-methanesulfonylbenzene is an organic compound that features a benzene ring substituted with a bromopropyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-methanesulfonylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-phenylpropyl alcohol, followed by the introduction of the methanesulfonyl group. The reaction typically involves:
Step 1: Bromination of 3-phenylpropyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) to yield 3-bromopropylbenzene.
Step 2: Sulfonation of 3-bromopropylbenzene using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-methanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The methanesulfonyl group can be involved in oxidation or reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like THF or DMSO.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Products depend on the nucleophile used, e.g., azides, thiols, or ethers.
Elimination: Alkenes with varying degrees of substitution.
Oxidation/Reduction: Sulfoxides or sulfones, depending on the reaction conditions.
Scientific Research Applications
1-(3-Bromopropyl)-2-methanesulfonylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-methanesulfonylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the methanesulfonyl group are key functional groups that participate in chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methanesulfonyl group can also participate in redox reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: Lacks the methanesulfonyl group, making it less reactive in certain chemical transformations.
3-Bromopropylbenzene: Similar structure but without the methanesulfonyl group, leading to different reactivity and applications.
Uniqueness: 1-(3-Bromopropyl)-2-methanesulfonylbenzene is unique due to the presence of both the bromopropyl and methanesulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H13BrO2S |
|---|---|
Molecular Weight |
277.18 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-methylsulfonylbenzene |
InChI |
InChI=1S/C10H13BrO2S/c1-14(12,13)10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6,8H2,1H3 |
InChI Key |
SBOVMXVDRDULOB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



